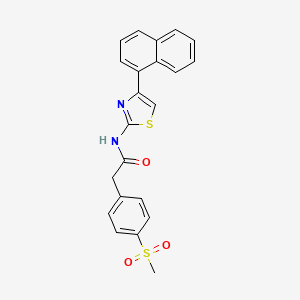![molecular formula C14H18N2O4 B2836018 methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 922958-30-3](/img/structure/B2836018.png)
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, making it valuable for studying drug development, organic synthesis, and medicinal chemistry.
科学的研究の応用
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound finds applications in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds have been found to inhibit blood coagulation factor xa . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
It’s known that inhibitors of factor xa prevent the conversion of prothrombin to thrombin, thereby inhibiting blood clotting .
Biochemical Pathways
The compound likely affects the coagulation cascade, given its potential inhibition of factor Xa . The coagulation cascade is a series of reactions that ultimately leads to the formation of a clot. By inhibiting factor Xa, the compound would prevent the formation of thrombin, a key enzyme in the coagulation cascade, thereby preventing clot formation.
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized, and then excreted.
Safety and Hazards
The safety and hazards of similar compounds have been discussed in several studies. For instance, a study on the therapeutic potential of 4-Methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC) derived from Ricinine on macrophage cell lines infected with Methicillin-Resistant Strains of Staphylococcus aureus has been published .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with piperidin-2-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of methyl chloroformate to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Apixaban: A direct inhibitor of activated factor X (FXa) used in the prevention and treatment of thromboembolic diseases.
4-Methoxy-1-methyl-2-oxopyridine-3-carbamide: A compound derived from ricinine with anti-Staphylococcus aureus and anti-biofilm characteristics.
Uniqueness
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is unique due to its specific structural features and versatile applications in various fields of research. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific studies.
特性
IUPAC Name |
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-12-7-6-10(15-14(18)20-2)9-11(12)16-8-4-3-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPDJPSNXXLQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
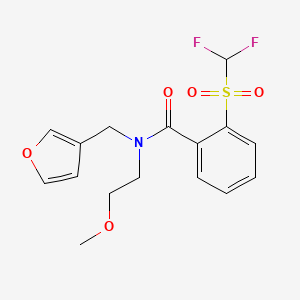
![7-phenyl-4-[2-(1H-pyrazol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2835937.png)
![N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2835939.png)

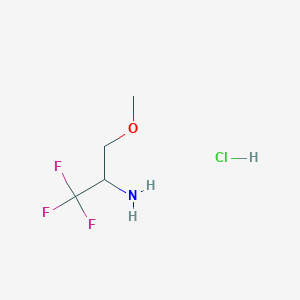

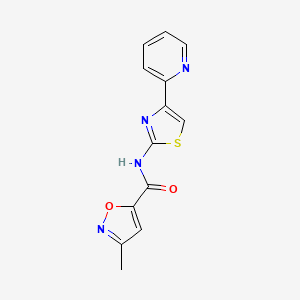
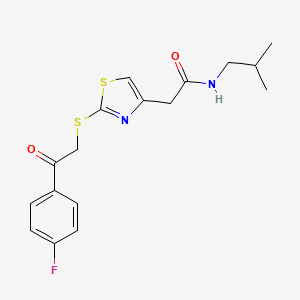
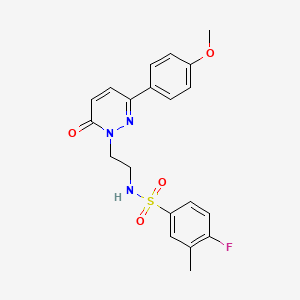
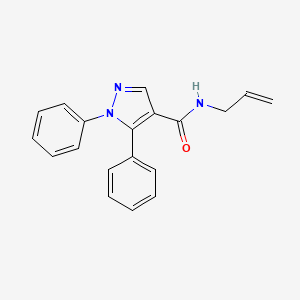
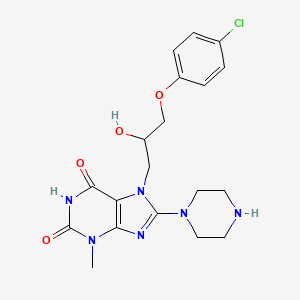

![7-bromo-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2835955.png)
